molecular formula C13H21F2NO4 B2862303 1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid CAS No. 1519149-94-0

1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid

Cat. No.: B2862303
CAS No.: 1519149-94-0
M. Wt: 293.311
InChI Key: RJNQACRWAFGVKO-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2,2-difluoroethyl substituent at the 4-position of the piperidine ring. The carboxylic acid moiety at the 4-position enhances polarity and enables hydrogen bonding, while the Boc group provides steric protection during synthetic processes. This compound is structurally analogous to intermediates used in pharmaceutical development, particularly in protease inhibitor synthesis and peptide mimetics. Its fluorine substituents contribute to enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

4-(2,2-difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-6-4-13(5-7-16,10(17)18)8-9(14)15/h9H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNQACRWAFGVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include fluorinating agents, protecting groups, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to altered biological activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent at Piperidine-4-Position Molecular Formula Molecular Weight (g/mol) Key Properties
Target compound 2,2-difluoroethyl C₁₃H₁₉F₂NO₄* 299.29* Enhanced metabolic stability, moderate lipophilicity
1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-4-carboxylic acid Trifluoromethyl C₁₂H₁₈F₃NO₄ 297.27 Higher electron-withdrawing effect, increased acidity (pKa ~2.8)
1-[(tert-butoxy)carbonyl]-4-(4-chlorophenyl)piperidine-4-carboxylic acid 4-Chlorophenyl C₁₈H₂₁ClNO₄ 362.82 Aromatic π-stacking potential, reduced solubility in polar solvents
1-[(tert-butoxy)carbonyl]-4-allylpiperidine-4-carboxylic acid Allyl C₁₄H₂₁NO₄ 283.33 Olefin-mediated cross-coupling reactivity, lower thermal stability
1-[(tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid 2,2,2-Trifluoroethoxy C₁₃H₂₀F₃NO₅ 327.30 Ether-linked fluorination, improved membrane permeability

Notes:

  • *Calculated molecular weight for the target compound based on analogous structures.
  • Solubility trends correlate with substituent polarity: chlorophenyl derivatives exhibit lower aqueous solubility (~0.1 mg/mL) compared to trifluoroethoxy analogs (~5 mg/mL) .

Electronic and Steric Modulations

  • Trifluoromethyl vs. 2,2-Difluoroethyl : The trifluoromethyl group (CF₃) in exerts stronger electron-withdrawing effects, lowering the pKa of the carboxylic acid by ~1 unit compared to the target compound’s 2,2-difluoroethyl (CH₂CF₂H) group. This enhances electrophilicity in coupling reactions.
  • Allyl vs. 2,2-Difluoroethyl: The allyl substituent in introduces conjugated double-bond reactivity (e.g., thiol-ene click chemistry), absent in the target compound.

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